molecular formula C19H15Cl5N2O5 B084760 N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) CAS No. 13673-51-3

N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate)

Cat. No. B084760
CAS RN: 13673-51-3
M. Wt: 528.6 g/mol
InChI Key: GUYCMAYBPDXYPY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate), also known as pentamidine, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound belongs to the class of aromatic diamidines and has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) is not fully understood. However, it is believed to act by binding to DNA and inhibiting its replication. Pentamidine has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation.

Biochemical And Physiological Effects

Pentamidine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and decrease the production of inflammatory cytokines. In addition, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has been shown to have a neuroprotective effect and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

Pentamidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad spectrum of activity against various microorganisms, making it a useful tool for studying their physiology. However, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has several limitations, including its toxicity and potential side effects. It is also relatively expensive compared to other compounds.

Future Directions

For N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) research include the development of new derivatives with improved activity and reduced toxicity, investigation of its potential as a treatment for neurodegenerative diseases, and its potential as a tool for studying the role of protein kinases in cancer and other diseases.

Synthesis Methods

Pentamidine has been synthesized through various methods, including the reaction of N2-benzyl pentachlorophenyl amine with L-(2-aminoglutaramic acid) in the presence of a coupling agent. Another method involves the reaction of 1,5-pentanediamine with pentachlorophenol in the presence of benzyl chloride. The reaction yields N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) as a white crystalline solid.

Scientific Research Applications

Pentamidine has been widely used in scientific research for its unique biochemical and physiological effects. It has been used as an antiprotozoal agent to treat Pneumocystis carinii pneumonia, leishmaniasis, and African trypanosomiasis. In addition, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has been used as a DNA-binding agent, a histone deacetylase inhibitor, and an antimicrobial agent.

properties

CAS RN

13673-51-3

Product Name

N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate)

Molecular Formula

C19H15Cl5N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C19H15Cl5N2O5/c20-12-13(21)15(23)17(16(24)14(12)22)31-18(28)10(6-7-11(25)27)26-19(29)30-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,25,27)(H,26,29)/t10-/m0/s1

InChI Key

GUYCMAYBPDXYPY-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Other CAS RN

13673-51-3

Origin of Product

United States

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